

Application Notes and Protocols: (-)-Phenylglycinol Derivative-Catalyzed Enantioselective Michael Addition

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Compound of Interest

Compound Name: (-)-Phenylglycinol

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This document provides detailed application notes and protocols for the enantioselective Michael addition reaction catalyzed by an organocatalyst derived from (R)-phenylglycine, a derivative of **(-)-phenylglycinol**. The protocols and data presented are adapted from studies on the asymmetric Michael addition of cyclohexanone to nitroolefins, demonstrating a robust method for the formation of chiral carbon-carbon bonds.^[1]

Introduction

The enantioselective Michael addition is a powerful and atom-economical method for the asymmetric synthesis of a wide range of chiral compounds.^[1] Organocatalysis, in particular, has emerged as an attractive strategy due to the operational simplicity, low toxicity, and ready availability of the catalysts.^[1] Chiral amines derived from natural amino acids and their derivatives are effective organocatalysts for such transformations.

This application note focuses on the use of novel organocatalysts synthesized from (R)-phenylglycine for the direct asymmetric Michael addition of ketones to nitroolefins. These catalysts have demonstrated high yields and enantioselectivities, providing a reliable method for the synthesis of enantiomerically enriched nitroalkanes, which are versatile building blocks in organic synthesis.^[1]

Data Presentation

The following table summarizes the results for the catalytic asymmetric Michael addition of cyclohexanone to various aromatic nitroolefins using an (R)-phenylglycine-derived organocatalyst.^[1]

Entry	Nitroolefin (Ar)	Yield (%)	Diastereomeric Ratio (syn/anti)	Enantiomeric Excess (ee, %)
1	C ₆ H ₅	95	98:2	88
2	4-FC ₆ H ₄	88	98:2	85
3	4-ClC ₆ H ₄	94	98:2	87
4	4-BrC ₆ H ₄	96	97:3	86
5	4-MeC ₆ H ₄	92	98:2	90
6	4-MeOC ₆ H ₄	90	98:2	88
7	2-ClC ₆ H ₄	85	95:5	80
8	2-Furyl	82	96:4	82

Experimental Protocols

This section details the general experimental procedure for the asymmetric Michael addition of cyclohexanone to β -nitrostyrene catalyzed by an (R)-phenylglycine derived organocatalyst.^[1]

Materials:

- (R)-phenylglycine derived organocatalyst (15 mol%)
- Cyclohexanone (5 equivalents)
- trans- β -nitrostyrene (1 equivalent)
- Dimethyl sulfoxide (DMSO)

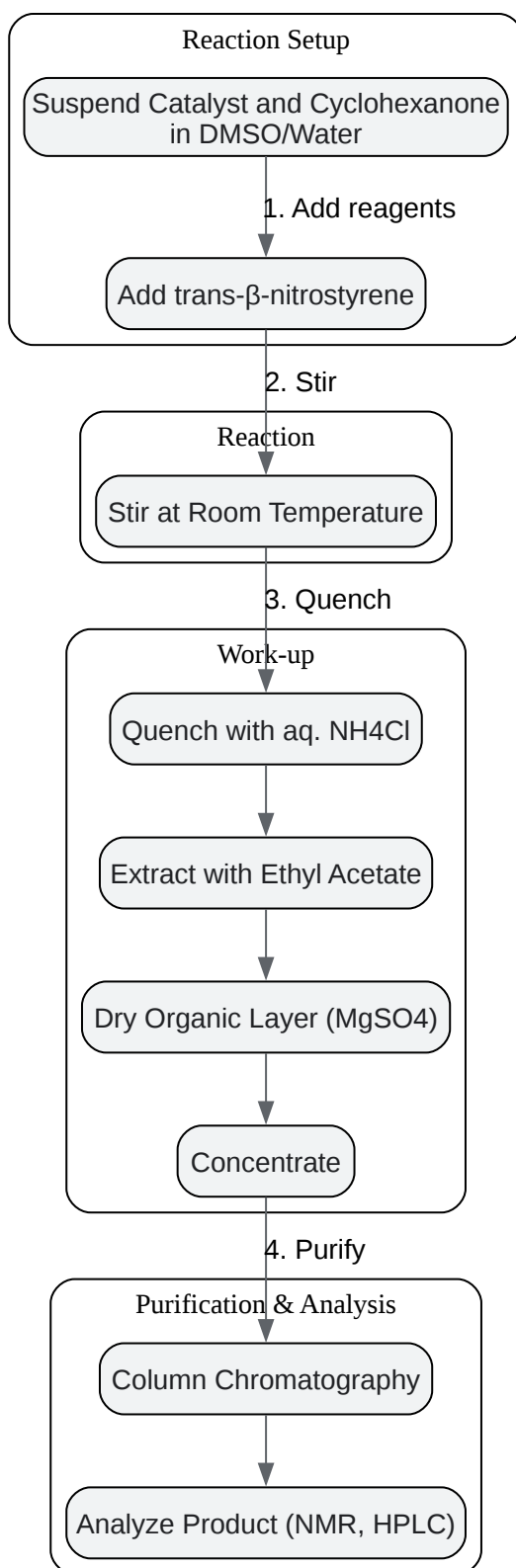
- Water
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a suspension of the (R)-phenylglycine derived organocatalyst (0.15 equivalents) and cyclohexanone (5 equivalents) in 0.75 mL of DMSO and water (3 equivalents), add trans- β -nitrostyrene (1 equivalent).
- Allow the resulting mixture to stir at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.
- The diastereomeric ratio can be determined by ^1H -NMR of the crude product, and the enantiomeric excess can be determined by chiral HPLC analysis.^[1]

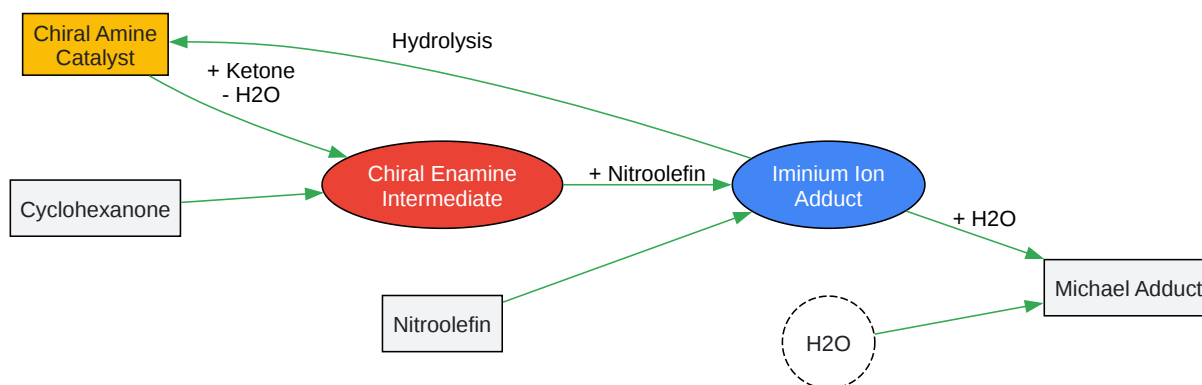
Visualizations

The following diagrams illustrate the experimental workflow and a proposed catalytic cycle for the enantioselective Michael addition.



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Caption: Experimental workflow for the enantioselective Michael addition.



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Caption: Proposed catalytic cycle for the amine-catalyzed Michael addition.

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References

- 1. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
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